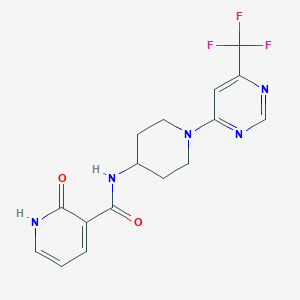

2-hydroxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide

Description

This compound is a nicotinamide derivative featuring a trifluoromethyl-substituted pyrimidine ring linked to a piperidine moiety. The structure includes a hydroxy group at the 2-position of the nicotinamide core, which may influence hydrogen-bonding interactions and solubility. The trifluoromethyl group on the pyrimidine ring enhances lipophilicity and metabolic stability, a common strategy in medicinal chemistry to improve pharmacokinetic properties . This compound is likely investigated for therapeutic applications, as evidenced by its structural similarity to patented kinase inhibitors (see below) .

Properties

IUPAC Name |

2-oxo-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1H-pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N5O2/c17-16(18,19)12-8-13(22-9-21-12)24-6-3-10(4-7-24)23-15(26)11-2-1-5-20-14(11)25/h1-2,5,8-10H,3-4,6-7H2,(H,20,25)(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNJSDVUNJVEOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=CNC2=O)C3=NC=NC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Pyrimidine Ring: The pyrimidine ring with a trifluoromethyl group can be introduced via a nucleophilic substitution reaction using 4-chloro-6-(trifluoromethyl)pyrimidine.

Coupling with Nicotinamide: The final step involves coupling the piperidine-pyrimidine intermediate with nicotinic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

Reduction: The nitro group (if present in derivatives) can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

Reduction: Common reducing agents include LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its therapeutic potential, particularly in targeting specific enzymes or receptors.

Industry: Potential use in the development of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the nicotinamide moiety can interact with NAD+ dependent enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are derived from patent applications (EP 4,374,877 A2 and others) and share the 6-(trifluoromethyl)pyrimidin-4-yl pharmacophore. Key differences lie in the core heterocycle, substituents, and linker regions, which impact target affinity, solubility, and metabolic stability.

Core Heterocycle Modifications

Compound A : (3S)-3-tert-butyl-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-3H-pyridazine-5-carboxamide

- Compound B: 7-(4-(3-(Dimethylamino)-2,2-dimethylpropoxy)-2,3-difluorobenzyl)-10-hydroxy-6-methyl-8-oxo-N-(4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide Key Difference: Diazaspiro[4.5]decene core introduces conformational rigidity. Impact: Rigid spiro structures can enhance selectivity by reducing off-target binding but may limit solubility .

Substituent Variations

- Compound C: 6-[[2,3-Difluoro-4-[1-(2-methoxyethyl)azetidin-3-yl]oxyphenyl]methyl]-9-hydroxy-5-methyl-7-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide Key Difference: Azetidine linker with methoxyethyl group. Impact: Azetidines improve metabolic stability compared to piperidines, while the methoxyethyl group enhances aqueous solubility .

- Compound D: Methyl 1-[[[2,3-Difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl-[3-oxo-3-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]anilino]propanoyl]amino]-methylamino]cyclobutane-1-carboxylate Key Difference: Cyclobutane-carboxylate ester and morpholin-4-yl-ethoxy substituents. The ester group may act as a prodrug moiety .

Pharmacophore Positioning

- The target compound’s hydroxy group at the 2-position of nicotinamide contrasts with the 4-hydroxy group in Compound A and the 9-hydroxy group in Compound C. Positional differences in hydrogen-bond donors/acceptors can significantly alter binding kinetics to targets like kinases or enzymes .

Research Implications

The target compound balances solubility and metabolic stability through its nicotinamide core and piperidine linker. However, analogs like Compound C with azetidine linkers may offer superior pharmacokinetic profiles, albeit with synthetic complexity. The prevalence of trifluoromethylpyrimidine motifs across these compounds underscores their importance in kinase inhibition, likely targeting ATP-binding pockets . Further comparative studies on binding affinity (e.g., IC₅₀ values) and in vivo efficacy are needed to validate these hypotheses.

Biological Activity

2-Hydroxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide, a compound with a complex structure involving a nicotinamide core and a trifluoromethyl-substituted pyrimidine, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological interactions, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

The synthesis typically involves several steps:

- Formation of the Piperidine Intermediate : Cyclization reactions using precursors like 1,5-diaminopentane.

- Introduction of the Pyrimidine Ring : Nucleophilic substitution using 4-chloro-6-(trifluoromethyl)pyrimidine.

- Coupling with Nicotinamide : Amide bond formation using coupling reagents such as EDCI and HOBt .

Biological Activity

The biological activity of 2-hydroxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide has been explored in various contexts:

Anticancer Activity

Research indicates that compounds similar to this structure exhibit significant anticancer properties. For instance, derivatives have shown potent inhibitory effects on cancer cell lines, including triple-negative breast cancer (TNBC) models. In one study, a related compound demonstrated an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating strong growth inhibition .

The mechanism behind its biological activity may involve:

- Inhibition of Enzymatic Activity : The trifluoromethyl group enhances binding affinity to specific enzymes or receptors.

- Induction of Apoptosis : Studies have shown that these compounds can induce apoptosis in cancer cells by activating caspase pathways .

Case Studies

- In Vivo Efficacy : In a mouse model of TNBC, treatment with a related compound led to significant reductions in tumor size and metastasis compared to control groups, highlighting its potential as an effective therapeutic agent .

- Safety Profile : A subacute toxicity study revealed that these compounds exhibited favorable safety profiles at high doses (40 mg/kg), with no significant adverse effects observed in healthy mice .

Comparative Analysis

Comparing 2-hydroxy-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)nicotinamide with similar compounds highlights its unique properties:

| Compound Name | Substituent | IC50 (μM) | Notes |

|---|---|---|---|

| 2-Hydroxy-N-(1-(6-chloropyrimidin-4-yl)piperidin-4-yl)nicotinamide | Chlorine | N/A | Similar structure but less potent |

| 2-Hydroxy-N-(1-(6-methylpyrimidin-4-yl)piperidin-4-yl)nicotinamide | Methyl | N/A | Lower selectivity against cancer cells |

The trifluoromethyl group is noted for its electron-withdrawing properties, which significantly influence both the chemical reactivity and biological activity of the compound .

Q & A

Q. How to validate target engagement in cellular models?

- Cellular Thermal Shift Assay (CETSA) : Confirm compound binding to intended targets (e.g., kinases) by measuring protein thermal stability shifts .

- CRISPR Knockout Models : Compare activity in wild-type vs. target gene-KO cells to establish mechanism specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.